3-(4-Ethoxy-3-methoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acrylamide is a synthetic organic compound belonging to the acrylamide class. It is characterized by a benzothiazole core substituted with methoxy and ethoxy groups, linked to an acrylamide moiety. This compound has garnered interest in scientific research for its potential biological activities, particularly in the context of cancer treatment. []
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acrylamide involves a multi-step process. A common approach involves reacting 6-methoxy-1,3-benzothiazol-2-amine with 3-(4-ethoxy-3-methoxyphenyl)acryloyl chloride. The reaction is typically conducted in the presence of a base such as triethylamine and an appropriate solvent like dichloromethane or tetrahydrofuran. []
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acrylamide has been primarily investigated in the context of its anti-cancer activity. Research suggests it potentially inhibits the activity of MDM2 (Murine Double Minute 2) protein. [] MDM2 is a negative regulator of the tumor suppressor protein p53. Inhibiting MDM2 can lead to increased levels of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
The primary application of 3-(4-ethoxy-3-methoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acrylamide explored in the provided literature is in cancer research. It has shown promising cytotoxic activity against the breast cancer cell line MCF7, exhibiting higher potency than the reference drug doxorubicin. []
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5